N'-Desmethyl Amonafide
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Overview
Description
Scientific Research Applications
Metabolite Characterization and Cytotoxicity
N'-Desmethyl amonafide is identified as a metabolite of azonafide, a derivative of amonafide, in studies involving rat liver cytosol. It's been found that this metabolite, along with others, exhibits decreased cytotoxicity relative to azonafide. However, N'-desmethyl metabolites retain some topoisomerase II inhibitory activity, though less potent than azonafide, indicating a potential role in cancer treatment through DNA interaction mechanisms (Mayr et al., 1998).
Pharmacodynamic Studies
Research on amonafide, which includes N'-desmethyl amonafide as a metabolite, focuses on its extensive metabolism and the impact of acetylator phenotype on patient responses. These studies provide insights into the pharmacodynamics of amonafide and its metabolites, crucial for understanding their therapeutic potential and toxicity profiles in different patient groups (Ratain et al., 1993).
Novel Drug Development
N'-Desmethyl amonafide, as a metabolite of amonafide, plays a role in the development of new anticancer agents. Studies have synthesized novel naphthalimide derivatives with similar structures to amonafide, aiming to improve therapeutic effectiveness and reduce toxicity. These efforts underscore the importance of understanding amonafide's metabolites in the development of more effective cancer treatments (Norton et al., 2008).
Impact on Pharmacokinetics and Toxicity
Investigations into the pharmacokinetics of amonafide and its metabolites, including N'-desmethyl amonafide, reveal their significant role in determining the drug's efficacy and toxicity profile. This research is pivotal for dosing strategies and managing side effects in cancer therapy (Ratain et al., 1995).
Enhancing Anticancer Drug Delivery
N'-Desmethyl amonafide, as a derivative of amonafide, has influenced the development of advanced drug delivery systems. For example, studies on conjugating amonafide with glycopolymers onto nanodiamond surfaces for enhanced drug delivery in breast cancer treatment illustrate the potential of using amonafide derivatives in novel therapeutic applications (Zhao et al., 2018).
properties
IUPAC Name |
5-amino-2-[2-(methylamino)ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLYCGLQHZUVQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675803 |
Source
|
Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Desmethyl Amonafide | |
CAS RN |
114991-16-1 |
Source
|
Record name | 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.